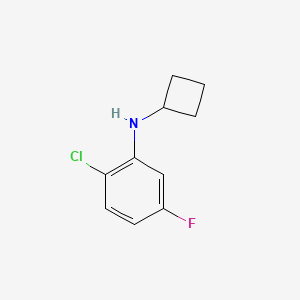
2-Chloro-N-cyclobutyl-5-fluoroaniline
描述
2-Chloro-N-cyclobutyl-5-fluoroaniline is a useful research compound. Its molecular formula is C10H11ClFN and its molecular weight is 199.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-N-cyclobutyl-5-fluoroaniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 201.66 g/mol
- Key Functional Groups : Aniline (amine), chloro group, and fluoro group.
The presence of the chloro and fluoro substituents significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Ligand Binding : The compound acts as a ligand, binding to various receptors or enzymes, which modulates their activity. The fluorine atom enhances binding affinity due to its electronegative properties, while the cyclobutyl group affects the compound's conformation and overall reactivity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate that it can inhibit the growth of several bacterial strains, including resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as a lead candidate for antibiotic development .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms, including:
- Cell Cycle Arrest : The compound was shown to cause G1 phase arrest in human breast cancer cells.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins were observed, indicating its role in promoting programmed cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| A549 (lung cancer) | 20 | Cell cycle arrest |
Study on Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of this compound against various pathogens. The study concluded that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation in Staphylococcus aureus cultures .
Study on Anticancer Properties
Another significant investigation focused on the anticancer effects of this compound. In vitro tests showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Further analysis revealed that it could effectively inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent .
属性
IUPAC Name |
2-chloro-N-cyclobutyl-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-4-7(12)6-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMFMPPHLWCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















